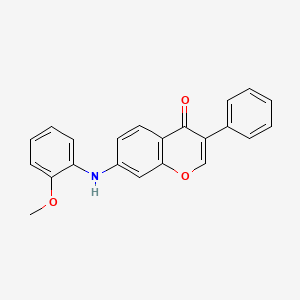

7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one” belongs to a class of organic compounds known as chalcones. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They are known to exhibit various biological activities including antioxidant, antibacterial, and antifungal properties .

Synthesis Analysis

The synthesis of such compounds typically involves the Claisen-Schmidt condensation, which is a carbon-carbon bond forming reaction that occurs between two aromatic compounds, one of which is a ketone and the other an aldehyde . The specific synthesis process for this compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of a compound like this would typically be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. As a chalcone, it has a carbonyl group (C=O) and an alkene group (C=C), which are reactive sites. It can undergo reactions such as nucleophilic addition at the carbonyl group or electrophilic addition at the alkene group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined using a variety of techniques. These might include measuring its melting point and boiling point, determining its solubility in various solvents, and studying its spectral properties (such as UV/Vis, IR, and NMR spectra) .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Novel compounds structurally related to 7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one have been synthesized and evaluated for their antimicrobial properties. For instance, Mandala et al. (2013) developed a series of compounds exhibiting significant antibacterial and antifungal activity, indicating their potential in addressing microbial resistance issues (Mandala et al., 2013).

Apoptosis Inducers in Cancer Treatment

Compounds in the 4H-chromen-4-one family have been identified as potent apoptosis inducers, offering a promising approach for cancer therapy. Kemnitzer et al. (2004) discovered that certain analogs could induce nuclear fragmentation and apoptosis in various human cell lines, highlighting their potential as anticancer agents (Kemnitzer et al., 2004).

Antileishmanial Activity

The synthesis of natural products with potential antileishmanial activity has also been explored. Schmidt et al. (2012) described the synthesis of a furyl coumarin natural product, indicating the diverse biological activities of compounds within this chemical family (Schmidt et al., 2012).

Molecular Docking and Biological Activities

Research on this compound derivatives extends to molecular docking studies to predict their interaction with biological targets. Okasha et al. (2022) synthesized a related compound and evaluated its antimicrobial activities through molecular docking, demonstrating the compound's effective interaction with microbial proteins (Okasha et al., 2022).

Structural and Spectroscopic Analysis

The structural characterization and analysis of related compounds have been conducted to understand their chemical behavior and potential applications better. Studies such as by Li (2014) on the improved synthesis route of related compounds highlight the ongoing efforts to optimize the synthesis and application of this chemical class (Li, 2014).

Mécanisme D'action

- Udifitimod’s primary targets are not well-documented. However, it is currently under investigation in clinical trials for the treatment of atopic dermatitis .

- Atopic dermatitis involves immune dysregulation, cytokine signaling, and skin barrier dysfunction. Udifitimod may impact these pathways .

Target of Action

Biochemical Pathways

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some chalcones are known to be irritants and can cause harm if swallowed, inhaled, or if they come into contact with the skin . It’s important to handle all chemicals with appropriate safety precautions.

Propriétés

IUPAC Name |

7-(2-methoxyanilino)-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c1-25-20-10-6-5-9-19(20)23-16-11-12-17-21(13-16)26-14-18(22(17)24)15-7-3-2-4-8-15/h2-14,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKBDGIMFITRAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-chloro-N-methylbenzenesulfonamide](/img/structure/B2474862.png)

![N2-(benzo[d][1,3]dioxol-5-yl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B2474865.png)

![N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2474868.png)

![2-[(3S,3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B2474869.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B2474873.png)

![Methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2474874.png)

![Ethyl 3-(4-chlorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2474876.png)

![Ethyl 2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B2474883.png)